4-{[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether
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Overview
Description
4-{[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, and a phenyl methyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, followed by the introduction of the fluorophenyl group and the phenyl methyl ether moiety. Common reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain types of reactions.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.
Uniqueness
4-{[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C23H20FN5O |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H20FN5O/c1-14-15(2)29(18-8-6-17(24)7-9-18)22-21(14)23-26-20(27-28(23)13-25-22)12-16-4-10-19(30-3)11-5-16/h4-11,13H,12H2,1-3H3 |
InChI Key |
YYLVJKAOOVPSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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